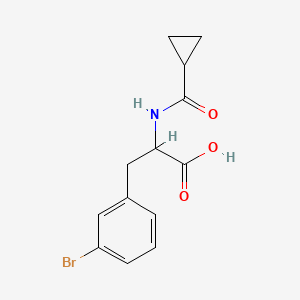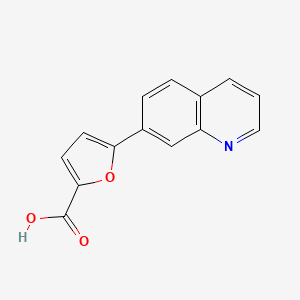
2-(1H-indol-3-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-indol-3-yl)-N-methylacetamide, also known as tryptamide, is a synthetic compound that belongs to the class of tryptamine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
2-(1H-indol-3-yl)-N-methylacetamide has been studied for its potential applications in various scientific research fields, particularly in the area of neuroscience. It has been shown to exhibit agonistic activity towards the serotonin receptor subtype 5-HT1A, which is involved in the regulation of mood, anxiety, and stress. This compound has also been investigated for its potential use as a tool in the study of the serotonergic system and its role in various physiological and pathological processes.
Mécanisme D'action
The mechanism of action of 2-(1H-indol-3-yl)-N-methylacetamide involves its interaction with the 5-HT1A receptor. This interaction leads to the activation of intracellular signaling pathways, including the adenylate cyclase pathway, which ultimately results in the modulation of various physiological processes. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
This compound has been shown to modulate various physiological processes, including the regulation of mood, anxiety, and stress. It has also been investigated for its potential use in the treatment of various disorders, including depression and anxiety disorders. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1H-indol-3-yl)-N-methylacetamide in lab experiments is its high potency and selectivity towards the 5-HT1A receptor. This makes it a useful tool for the study of the serotonergic system and its role in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(1H-indol-3-yl)-N-methylacetamide. One of the areas of interest is the investigation of its potential use in the treatment of various disorders, including depression and anxiety disorders. Further research is also needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Additionally, the development of new and improved synthesis methods for this compound could lead to its wider use in scientific research.
Méthodes De Synthèse
2-(1H-indol-3-yl)-N-methylacetamide can be synthesized through a multistep process using readily available starting materials. One of the commonly used methods involves the reaction of indole with N-methylacetamide in the presence of a suitable catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-11(14)6-8-7-13-10-5-3-2-4-9(8)10/h2-5,7,13H,6H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFMPXJTNLKDLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)


![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)


![2-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]acetamide](/img/structure/B7628177.png)
![2-chloro-N-[(2-methoxy-5-methylphenyl)methyl]acetamide](/img/structure/B7628185.png)

